molecular formula C11H12ClN3 B2651616 4-(4-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine CAS No. 955574-49-9

4-(4-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine

Cat. No.: B2651616
CAS No.: 955574-49-9
M. Wt: 221.69
InChI Key: OCZUWMUQUXMFMS-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine is a heterocyclic organic compound that features a pyrazole ring substituted with a 4-chlorophenyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine typically involves the reaction of 4-chloroaniline with ethyl acetoacetate under acidic conditions to form the intermediate 4-(4-chlorophenyl)-3-ethyl-1H-pyrazol-5-one. This intermediate is then reduced using hydrazine hydrate to yield the desired amine .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted phenyl derivatives .

Scientific Research Applications

4-(4-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine
  • 4-(4-chlorophenyl)-3-ethyl-1H-pyrazol-5-ol
  • 4-(4-bromophenyl)-3-ethyl-1H-pyrazol-5-amine

Uniqueness

4-(4-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its reactivity and potential biological activity compared to similar compounds .

Properties

IUPAC Name

4-(4-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-2-9-10(11(13)15-14-9)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H3,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZUWMUQUXMFMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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